molecular formula C19H21NOS B1614325 3'-Methyl-2-thiomorpholinomethylbenzophenone CAS No. 898781-41-4

3'-Methyl-2-thiomorpholinomethylbenzophenone

Cat. No. B1614325
M. Wt: 311.4 g/mol
InChI Key: VCSDPLCDKAUFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-thiomorpholinomethylbenzophenone (MTMBP) is a chemical compound that has been studied for its potential applications in various scientific fields. MTMBP is a derivative of benzophenone and is composed of two aromatic rings and a thiomorpholine moiety. It is a colorless solid that is soluble in organic solvents. Its chemical formula is C17H17NO2S.

Scientific Research Applications

Synthesis and Photophysics of Conjugated Polymers

Research on conjugated polymers with donor-acceptor architectures, such as those involving carbazole and quinoline or phenothiazine and quinoline copolymers, reveals their significant potential in photovoltaic and photophysical applications due to their large intramolecular charge transfer properties. These materials exhibit unique solution and solid-state photophysical behaviors, which are crucial for developing advanced optoelectronic devices (Jenekhe et al., 2001).

Corrosion Inhibitor for Mild Steel

Studies on quinazolinone derivatives, including their synthesis and characterization, have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds show potential for applications in industrial maintenance and preservation of metallic infrastructure (Errahmany et al., 2020).

Isoxazole Derivatives in Medicinal Chemistry

The reaction of chloromethyl isoxazoles with various nucleophiles, leading to the formation of aryloxymethyl and morpholinomethyl isoxazoles, indicates the versatility of these compounds in synthesizing potential therapeutic agents. This versatility underlines the role of such derivatives in medicinal chemistry, particularly in the design of novel drug molecules (Potkin et al., 2015).

Advanced Luminescent Materials

Research into dinuclear lanthanide complexes, which include hydroxyquinoline Schiff base and β-diketone, showcases the development of materials with unique magnetic and luminescent properties. These materials are applicable in fields such as OLED technology and magnetic resonance imaging (MRI) (Wu et al., 2019).

Anticorrosive Agents

Investigations into benzimidazole derivatives as corrosion inhibitors emphasize the role of such chemical structures in protecting metals against corrosion, particularly in acidic environments. These findings are crucial for industries dealing with metal preservation and longevity (Yadav et al., 2016).

properties

IUPAC Name

(3-methylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-15-5-4-7-16(13-15)19(21)18-8-3-2-6-17(18)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSDPLCDKAUFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643801
Record name (3-Methylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Methyl-2-thiomorpholinomethylbenzophenone

CAS RN

898781-41-4
Record name (3-Methylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Methyl-2-thiomorpholinomethylbenzophenone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3'-Methyl-2-thiomorpholinomethylbenzophenone
Reactant of Route 3
Reactant of Route 3
3'-Methyl-2-thiomorpholinomethylbenzophenone
Reactant of Route 4
Reactant of Route 4
3'-Methyl-2-thiomorpholinomethylbenzophenone
Reactant of Route 5
Reactant of Route 5
3'-Methyl-2-thiomorpholinomethylbenzophenone
Reactant of Route 6
Reactant of Route 6
3'-Methyl-2-thiomorpholinomethylbenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.